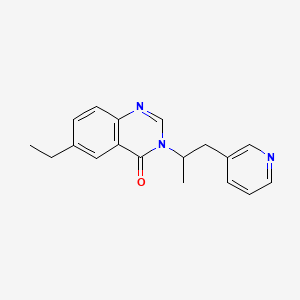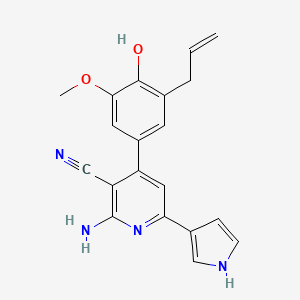
6-ethyl-3-(1-methyl-2-pyridin-3-ylethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-3-(1-methyl-2-pyridin-3-ylethyl)quinazolin-4(3H)-one is a chemical compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.
Aplicaciones Científicas De Investigación
6-ethyl-3-(1-methyl-2-pyridin-3-ylethyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Mecanismo De Acción
The mechanism of action of 6-ethyl-3-(1-methyl-2-pyridin-3-ylethyl)quinazolin-4(3H)-one is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-ethyl-3-(1-methyl-2-pyridin-3-ylethyl)quinazolin-4(3H)-one in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of various diseases and to develop new therapeutic agents. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 6-ethyl-3-(1-methyl-2-pyridin-3-ylethyl)quinazolin-4(3H)-one. One possible direction is the development of new therapeutic agents based on this compound. Another possible direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, this compound is a promising chemical compound with a wide range of potential applications in scientific research. Its unique biological activities make it a valuable tool for the study of various diseases and the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the future.
Métodos De Síntesis
The synthesis of 6-ethyl-3-(1-methyl-2-pyridin-3-ylethyl)quinazolin-4(3H)-one can be achieved through a multi-step process that involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization and subsequent reduction. The final product is obtained as a white crystalline powder with a melting point of 220-222°C.
Propiedades
IUPAC Name |
6-ethyl-3-(1-pyridin-3-ylpropan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-14-6-7-17-16(10-14)18(22)21(12-20-17)13(2)9-15-5-4-8-19-11-15/h4-8,10-13H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPWQARNLKODKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=CN(C2=O)C(C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)

![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)

![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)
![6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)
![1-(2-fluorophenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6088541.png)
![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B6088558.png)